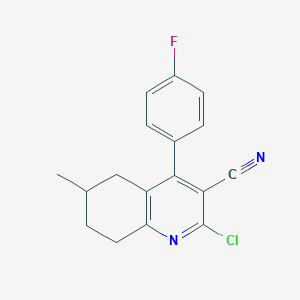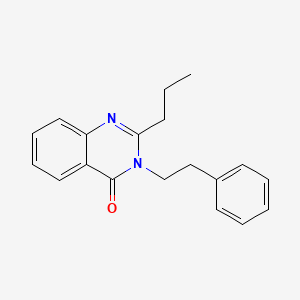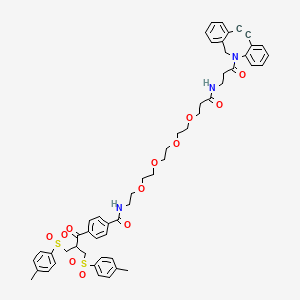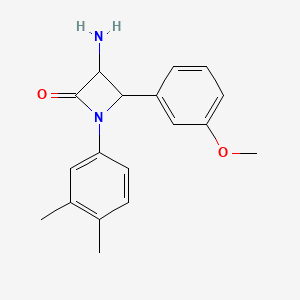
2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, fluoro, and methyl groups, as well as a carbonitrile functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of advanced catalysts and reaction conditions can enhance yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions under controlled temperature and pressure conditions can be scaled up for industrial applications .
化学反応の分析
Types of Reactions
2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, as well as various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
科学的研究の応用
2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its unique structure allows for the exploration of its interactions with biological macromolecules, potentially leading to the development of new biochemical tools.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. For instance, similar compounds have been shown to inhibit specific signaling pathways, such as Toll-like receptor 4-mediated cytokine production, by suppressing intracellular signaling . This suggests that the compound may exert its effects through similar mechanisms, potentially involving the modulation of protein-protein interactions and enzyme activities.
類似化合物との比較
Similar Compounds
2-Chloro-4-fluorophenol: This compound shares the chloro and fluoro substituents but lacks the quinoline core and carbonitrile group.
2-Chloro-4-fluorophenylboronic acid: This compound contains the chloro and fluoro substituents along with a boronic acid group, making it useful in cross-coupling reactions.
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: This compound has a similar chloro-fluoro substitution pattern but differs in its core structure and functional groups.
Uniqueness
2-Chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of a quinoline core with chloro, fluoro, and methyl substituents, as well as a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C17H14ClFN2 |
|---|---|
分子量 |
300.8 g/mol |
IUPAC名 |
2-chloro-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H14ClFN2/c1-10-2-7-15-13(8-10)16(14(9-20)17(18)21-15)11-3-5-12(19)6-4-11/h3-6,10H,2,7-8H2,1H3 |
InChIキー |
BQWKNBRDYRVIJB-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)



![Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate](/img/structure/B11834090.png)

![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)
![2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B11834104.png)

![2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B11834107.png)

![(Z)-3'-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11834118.png)
